molecular formula C20H20N4 B1241876 Porphyrinogen

Porphyrinogen

Cat. No. B1241876
M. Wt: 316.4 g/mol
InChI Key: VCRBUDCZLSQJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877165

Procedure details

A boronated porphyrin of the present invention, NiTCP, was synthesized using Lindsey's cyclization method as shown in Reaction Scheme 1. Pyrrole-3,4-diacetic acid dimethyl ester (prepared according to Chiusoli et al., 1989) in the amount of 79 mg and 3-o-carboranylmethyloxybenzaldehyde (prepared according to Miura et al., 1990) in the amount of 91 mg were dissolved in 20 ml of CH2Cl2 and then deoxygenated with nitrogen (N2) for 20 minutes. 15 μl of BF3.Et2O was added and then allowed to stir at 25° C. under N2 for approximately 1.5 hours to form an intermediate porphyrinogen.
Name
boronated porphyrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pyrrole-3,4-diacetic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B]1[B]C([B]B(C(OCC(OC(B(C2[B][B][B][B]2)[B]C2[B][B][B][B]2)=O)[C:18]2[C:40]3[NH:41][C:20](=[CH:21][C:22]4[NH:26][C:25]([CH:27]=[C:28]5[N:32]=[C:31]([CH:33]=[C:34]6[N:38]=[C:37]([CH:39]=3)[C:36](C)=[C:35]6CCC(O)=O)[C:30](CCC(O)=O)=[C:29]5C)=[C:24](C)[C:23]=4C(OC(B(C3[B][B][B][B]3)[B]C3[B][B][B][B]3)=O)COC(B(C3[B][B][B][B]3)[B]C3[B][B][B][B]3)=O)[C:19]=2C)=O)C2[B][B][B][B]2)[B][B]1.COC(=O)CC1C(CC(OC)=O)=CNC=1>C(Cl)Cl>[CH2:21]1[C:22]2[NH:26][C:25](=[CH:24][CH:23]=2)[CH2:27][C:28]2[NH:32][C:31](=[CH:30][CH:29]=2)[CH2:33][C:34]2[NH:38][C:37](=[CH:36][CH:35]=2)[CH2:39][C:40]2[NH:41][C:20]1=[CH:19][CH:18]=2 |^1:0,1,3,13,14,15,16,17,19,20,21,22,65,66,67,68,69,71,72,73,74,81,82,83,84,85,87,88,89,90,96,97,98,99,100,101|

Inputs

Step One
Name
boronated porphyrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]1[B][B]C([B]1)[B]B(C2[B][B][B][B]2)C(=O)OCC(C3=C(C4=CC5=C(C(=C(N5)C=C6C(=C(C(=N6)C=C7C(=C(C(=N7)C=C3N4)C)CCC(=O)O)CCC(=O)O)C)C)C(COC(=O)B([B]C8[B][B][B][B]8)C9[B][B][B][B]9)OC(=O)B([B]C1[B][B][B][B]1)C1[B][B][B][B]1)C)OC(=O)B([B]C1[B][B][B][B]1)C1[B][B][B][B]1
Step Two
Name
Pyrrole-3,4-diacetic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CNC=C1CC(=O)OC)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. under N2 for approximately 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as shown in Reaction Scheme 1
CUSTOM
Type
CUSTOM
Details
deoxygenated with nitrogen (N2) for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
15 μl of BF3.Et2O was added

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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